3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde
Overview
Description
3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure This compound is a derivative of benzo[b]thiophene, which is known for its aromatic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde typically involves the introduction of chloro and fluoro groups onto the benzo[b]thiophene-2-carboxaldehyde backbone. One common method is the electrophilic aromatic substitution reaction, where the benzo[b]thiophene-2-carboxaldehyde is treated with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as iron(III) chloride or aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Benzo[b]thiophene-2-carboxylic acid, 3-chloro-4-fluoro-.
Reduction: Benzo[b]thiophene-2-methanol, 3-chloro-4-fluoro-.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxaldehyde: Lacks the chloro and fluoro substituents, resulting in different reactivity and applications.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and uses.
Thianaphthene-3-carboxaldehyde: A positional isomer with the carboxaldehyde group at a different position on the thiophene ring.
Uniqueness
These substituents enhance its ability to participate in various chemical reactions and improve its binding affinity to biological targets, making it a valuable compound in research and industry .
Biological Activity
3-Chloro-4-fluoro-1-benzothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a benzothiophene structure, which consists of a fused benzene and thiophene ring system. The presence of chlorine and fluorine substituents enhances its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 230.64 g/mol.
1. Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit notable anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
Human breast adenocarcinoma (MCF-7) | 5.0 | Doxorubicin |
Human cervical carcinoma (HeLa) | 3.5 | Sorafenib |
Human duodenal adenocarcinoma | 4.2 | - |
These studies suggest that the compound may induce apoptosis and inhibit DNA synthesis in cancer cells, primarily through the generation of reactive oxygen species (ROS) and DNA damage mechanisms .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Thiophene derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Electrophilic Reactions : The carbonyl group in the compound acts as an electrophile, facilitating nucleophilic attacks by biological macromolecules, leading to modifications that can alter cellular functions .
- Interaction with Molecular Targets : Studies suggest that this compound may interact with specific receptors or enzymes involved in cell signaling pathways, contributing to its therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, demonstrating significant inhibition of cell proliferation compared to standard chemotherapeutics .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory effects, showing that the compound reduced inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFOS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEDPDOTVXSPMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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